2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
This compound features a hybrid structure combining a quinazoline core and a piperazine-ethanone scaffold. The quinazoline moiety is substituted at position 4 with a butylamino group and at position 2 with a sulfanyl linkage to the ethanone bridge. The ethanone group is further connected to a piperazine ring bearing a 2-methoxyphenyl substituent. This design integrates pharmacophores known for modulating central nervous system (CNS) targets, such as serotonin and dopamine receptors, while the sulfanyl and methoxy groups may enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-3-4-13-26-24-19-9-5-6-10-20(19)27-25(28-24)33-18-23(31)30-16-14-29(15-17-30)21-11-7-8-12-22(21)32-2/h5-12H,3-4,13-18H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICCBPJTQDEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of the Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions, where a suitable butylamine derivative reacts with the quinazoline core.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol compound under suitable conditions.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate compound with a piperazine derivative, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as:
- Anticancer Agent : Studies indicate that quinazoline derivatives can inhibit specific cancer-related enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor progression .
- Antimicrobial Activity : Research has shown that similar compounds exhibit significant antibacterial properties against various pathogens .
Enzyme Inhibition Studies
The compound's structure suggests it may act as an enzyme inhibitor:
- Mechanism of Action : The quinazoline moiety interacts with specific enzymes by binding to their active sites, potentially blocking their activity. This mechanism is crucial in developing therapeutic agents targeting diseases like cancer and bacterial infections .
Development of New Materials
In industry, this compound can serve as a building block for synthesizing new materials with tailored electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications .
Case Studies
Several studies have demonstrated the efficacy of quinazoline derivatives in clinical settings:
- Antitumor Activity : A study published in Pharmaceutical Research highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy : Research conducted on related compounds showed potent activity against resistant bacterial strains, suggesting potential for new antibiotic development .
- Therapeutic Applications : Patents have been filed for the use of these compounds in treating viral infections, highlighting their versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The sulfanyl linkage may play a role in the compound’s redox properties, influencing its biological activity.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl group on piperazine may confer selectivity for serotonin receptors (e.g., 5-HT₁A) over dopamine receptors, unlike the 4-fluorophenyl analogs in , which show affinity for D₂-like receptors .
Piperazine-Ethanone Derivatives with Heterocyclic Sulfanyl Groups
Key Observations :
- The 2-methoxyphenyl substituent may reduce cytochrome P450-mediated metabolism compared to 4-chlorophenylsulfonyl groups, as seen in .
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , where N-substituted piperazines are reacted with functionalized quinazolines. Reported yields for similar derivatives range from 65–85% .
- Biological Data Limitations : Unlike ’s anticonvulsant-active quinazolines or ’s receptor-modulating derivatives, the target compound lacks explicit pharmacological data. This precludes direct efficacy comparisons.
- Patent Landscape: Piperazine-quinazoline hybrids are covered in patents (e.g., U.S. 8,410,268B2), but the 2-methoxyphenyl substitution in the target compound represents a novel structural variation .
Biological Activity
The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure with a quinazoline ring system, a butylamino group, and a piperazine moiety. The synthesis typically involves multiple steps, starting from 2-aminobenzamide and incorporating various reagents to introduce the desired functional groups. The general synthetic route is as follows:
- Formation of Quinazoline Core : Cyclization of 2-aminobenzamide with an aldehyde or ketone.
- Introduction of Butylamino Group : Nucleophilic substitution using butylamine.
- Sulfanyl Group Addition : Thiolation reaction with a suitable thiol reagent.
- Final Coupling : Reaction with 3,4-dihydroxyphenyl ethanone under basic conditions.
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related quinazolinone derivative demonstrated IC50 values of 10 µM against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes, particularly kinases. Kinase inhibition is crucial in cancer therapy as it can disrupt signaling pathways that promote tumor growth. For example, some related compounds showed promising results in binding assays with kinases, stabilizing them similarly to established inhibitors like Staurosporine .
The mechanism of action involves the interaction with specific molecular targets within cells. The quinazoline ring is known to interact with various biological targets, including kinases and receptors involved in cellular signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to reduced cell proliferation and potential apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activity of quinazoline derivatives:
- Antiproliferative Activity : A study synthesized multiple quinazoline derivatives and assessed their growth-inhibiting effects on cancer cell lines. It was found that certain substitutions on the quinazoline ring significantly enhanced anticancer activity .
- Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory activity of similar compounds, which are valuable in treating hyperpigmentation disorders. The most potent derivatives exhibited IC50 values comparable to conventional inhibitors like kojic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
